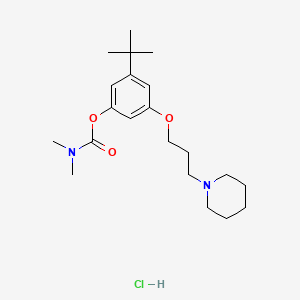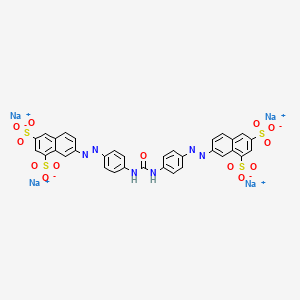
alpha-Isopropyl-phenethyl alcohol, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Isopropyl-phenethyl alcohol, (S)-: is an organic compound with the molecular formula C11H16O. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-enantiomer refers to its specific spatial configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method for synthesizing alpha-Isopropyl-phenethyl alcohol involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Hydrogenation: Another method involves the hydrogenation of the corresponding ketone using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Isopropyl-phenethyl alcohol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: PCC, DMP, chromium trioxide (CrO3)
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: HCl, HBr, HI
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Various alcohol derivatives
Substitution: Alkyl halides
Scientific Research Applications
Alpha-Isopropyl-phenethyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of alpha-Isopropyl-phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in microbial systems, it has been shown to disrupt cell membrane integrity, leading to increased permeability and cell death . The compound can also inhibit protein synthesis and interfere with DNA and RNA synthesis .
Comparison with Similar Compounds
Phenethyl alcohol: Similar in structure but lacks the isopropyl group.
Isopropyl alcohol: Similar in having an isopropyl group but lacks the phenethyl moiety.
Benzyl alcohol: Similar in having a benzene ring but lacks the isopropyl group.
Uniqueness: Alpha-Isopropyl-phenethyl alcohol is unique due to its chiral nature and the presence of both isopropyl and phenethyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
67252-79-3 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(2S)-3-methyl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C11H16O/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3/t11-/m0/s1 |
InChI Key |
AFLKKLSCQQGOEK-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@H](CC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


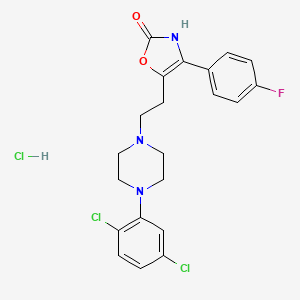
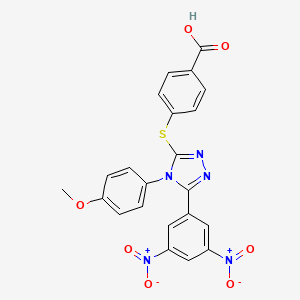
![4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12756531.png)

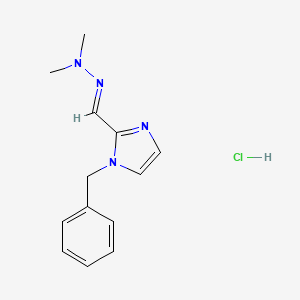
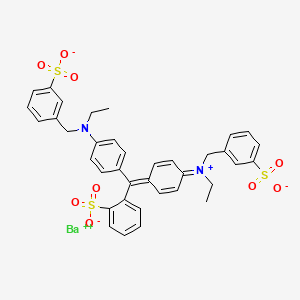
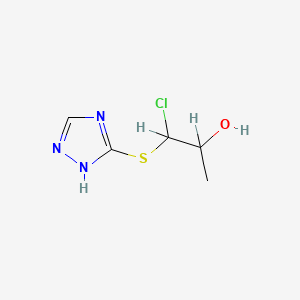
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
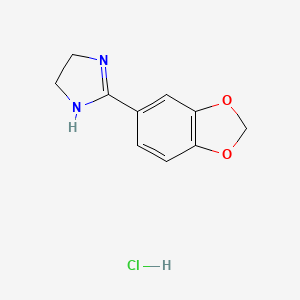
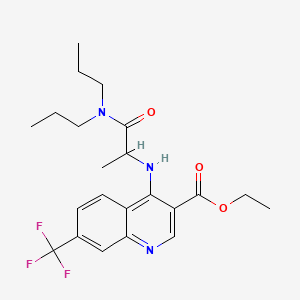
![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

